Phosphonothioic dihydrazide, P-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothioic dihydrazide, P-phenyl-, also known as (hydrazinyl-phenyl-phosphinothioyl)hydrazine, is a chemical compound with the molecular formula C6H11N4PS and a molecular weight of 202.22 g/mol . This compound is characterized by the presence of a phosphonothioic group attached to a phenyl ring, making it a unique member of the dihydrazide family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic dihydrazide, P-phenyl-, typically involves the reaction of phenylphosphonothioic dichloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5P(S)Cl2+2NH2NH2→C6H5P(S)(NHNH2)2+2HCl
The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of phosphonothioic dihydrazide, P-phenyl-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Phosphonothioic dihydrazide, P-phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphonothioic amines.
Substitution: The hydrazide groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products
The major products formed from these reactions include phosphonothioic acid derivatives, phosphonothioic amines, and various substituted hydrazides .
Scientific Research Applications
Phosphonothioic dihydrazide, P-phenyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of phosphonothioic dihydrazide, P-phenyl-, involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its hydrazide groups can participate in hydrogen bonding and other non-covalent interactions, influencing biological pathways .
Comparison with Similar Compounds
Phosphonothioic dihydrazide, P-phenyl-, can be compared with other dihydrazide compounds such as:
Phosphonothioic dihydrazide, P-methyl-: Similar structure but with a methyl group instead of a phenyl group.
Phosphonothioic dihydrazide, P-ethyl-: Contains an ethyl group in place of the phenyl group.
Phosphonothioic dihydrazide, P-cyclohexyl-: Features a cyclohexyl group instead of a phenyl group.
The uniqueness of phosphonothioic dihydrazide, P-phenyl-, lies in its phenyl group, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
5395-21-1 |
---|---|
Molecular Formula |
C6H11N4PS |
Molecular Weight |
202.22 g/mol |
IUPAC Name |
[hydrazinyl(phenyl)phosphinothioyl]hydrazine |
InChI |
InChI=1S/C6H11N4PS/c7-9-11(12,10-8)6-4-2-1-3-5-6/h1-5H,7-8H2,(H2,9,10,12) |
InChI Key |
HDCICIWMRHHDMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(NN)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.